4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C20H16ClN3O5 and its molecular weight is 413.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
A study on the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including compounds with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents, highlighted their potent antioxidant activities. These activities were assessed via DPPH radical scavenging method and reducing power assay, revealing some compounds with antioxidant activity significantly higher than that of ascorbic acid (Tumosienė et al., 2019).
Anticancer Potential
Research identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. This study highlights the importance of the oxadiazole structure in the development of potential anticancer agents (Zhang et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
A study focused on bis(1,3,4-oxadiazole) systems for their application in OLEDs. The research detailed the synthesis, crystal structure, and device performance of such compounds, indicating their potential as efficient hole-blocking materials in the construction of more effective OLEDs (Wang et al., 2001).
Antitubercular Agents
Novel pyrrole derivatives as antitubercular agents were synthesized, demonstrating moderate to good antitubercular activity. This includes a focus on the oxadiazole fragment's role in inhibiting Mycobacterium tuberculosis, indicating potential leads for novel InhA inhibitors (Joshi et al., 2015).
Cytotoxic Agents
A study on the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines revealed their significant cytotoxic activity against several cancer cell lines, showcasing the therapeutic potential of oxadiazole derivatives in cancer treatment (Ramazani et al., 2014).
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5/c1-26-15-5-3-13(21)8-14(15)24-9-12(7-18(24)25)20-22-19(23-29-20)11-2-4-16-17(6-11)28-10-27-16/h2-6,8,12H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPKGJJGENISDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.